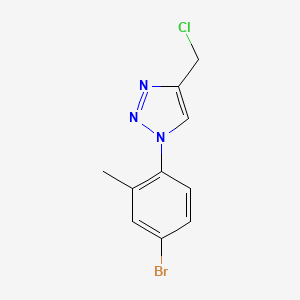![molecular formula C10H9N3O2S B1471806 2-{[6-(チオフェン-2-イル)ピリミジン-4-イル]アミノ}酢酸 CAS No. 1368448-35-4](/img/structure/B1471806.png)
2-{[6-(チオフェン-2-イル)ピリミジン-4-イル]アミノ}酢酸
説明
2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid is a useful research compound. Its molecular formula is C10H9N3O2S and its molecular weight is 235.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌作用
チオフェン誘導体は、「2-{[6-(チオフェン-2-イル)ピリミジン-4-イル]アミノ}酢酸」と類似の化合物を含み、抗菌作用を示すことが示されています。 このアプリケーションは、新しい抗生物質と細菌感染症の治療法の開発に不可欠です .
鎮痛および抗炎症作用
興味のある化合物と構造的に関連する化合物は、鎮痛および抗炎症作用を示し、疼痛緩和および炎症制御における潜在的な用途を示唆しています .
抗腫瘍活性
一部のチオフェン誘導体は、腫瘍細胞における形態学的および核の変化を誘発することが判明しており、癌治療における可能性のある役割を示唆しています .
アルツハイマー病の阻害
チオフェンの誘導体は、アルツハイマー病に対する潜在的な阻害剤として合成されており、神経変性疾患における治療的用途を示唆しています .
腐食防止
材料科学の分野では、チオフェン誘導体は金属の腐食防止剤として使用されており、産業用機器やインフラストラクチャの保護に重要です .
発光ダイオード(LED)の製造
チオフェン化合物は、その望ましい電子特性により、LEDの製造にも使用され、ディスプレイ技術の進歩に貢献しています .
構造調査および分析
チオフェン誘導体の構造特性は調査の対象となっており、さまざまな分野におけるそれらの挙動と潜在的な用途を理解するために重要です .
新規化合物の合成
チオフェン誘導体は、医薬品から材料科学まで、さまざまな用途を持つ一連の新規化合物を合成するための出発物質として役立ちます .
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of biological targets.
Mode of Action
It is suggested that similar compounds may act as inhibitors of certain biochemical processes . The compound’s interaction with its targets could result in changes to these processes, potentially leading to its observed effects.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antioxidant activity . This suggests that the compound may affect pathways related to oxidative stress and free radical scavenging.
Pharmacokinetics
The compound’s degree of lipophilicity, which can impact its ability to diffuse into cells, is a factor that could influence its bioavailability .
Result of Action
Similar compounds have been found to exhibit antioxidant activity , suggesting that this compound may also have the ability to neutralize harmful free radicals at the molecular and cellular levels.
生化学分析
Biochemical Properties
2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a dual inhibitor of growth factor receptors, which are essential for cell proliferation and survival . The compound’s interaction with these receptors suggests its potential use in cancer therapy. Additionally, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis . This inhibition can lead to the suppression of cell growth, making it a potential candidate for anticancer drugs.
Cellular Effects
The effects of 2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of growth factor receptors can lead to the downregulation of signaling pathways that promote cell proliferation . This can result in reduced cell growth and increased apoptosis in cancer cells. Furthermore, the compound’s interaction with DHFR can disrupt DNA synthesis, leading to cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, 2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid exerts its effects through several mechanisms. It binds to growth factor receptors, inhibiting their activity and preventing the activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis. Additionally, the compound inhibits DHFR by binding to its active site, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts DNA synthesis and leads to cell cycle arrest.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory effects on growth factor receptors and DHFR . Prolonged exposure to the compound can lead to the development of resistance in some cell lines, reducing its efficacy over time .
Dosage Effects in Animal Models
The effects of 2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits growth factor receptors and DHFR, leading to reduced cell proliferation and increased apoptosis . At high doses, the compound can exhibit toxic effects, including liver and kidney damage . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate DNA synthesis and cell proliferation . The compound’s inhibition of DHFR disrupts the folate cycle, leading to reduced production of tetrahydrofolate and subsequent inhibition of DNA synthesis . This disruption can result in cell cycle arrest and apoptosis, making the compound a potential candidate for anticancer therapy.
Transport and Distribution
The transport and distribution of 2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid within cells and tissues are critical for its therapeutic efficacy. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on growth factor receptors and DHFR . The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
The subcellular localization of 2-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with growth factor receptors and DHFR . Its localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell . This precise localization is crucial for the compound’s inhibitory effects on cell proliferation and DNA synthesis.
特性
IUPAC Name |
2-[(6-thiophen-2-ylpyrimidin-4-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-10(15)5-11-9-4-7(12-6-13-9)8-2-1-3-16-8/h1-4,6H,5H2,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHNRGMXWFGUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC=N2)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-Fluoro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1471724.png)

![2-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471729.png)





![1-{[(Propan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1471737.png)




